ACAT-IN-1 cis isomer
Overview
Description
ACAT-IN-1 cis isomer is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound has an inhibitory concentration (IC50) of 100 nanomolar and is primarily used in the study of immune system-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACAT-IN-1 cis isomer involves several steps, including the formation of the indene ring system and the subsequent attachment of the phenyl and hydroxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry of the cis isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade solvents and reagents, as well as large-scale reactors to accommodate the increased volume of reactants. The purification process may include crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
ACAT-IN-1 cis isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
ACAT-IN-1 cis isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cholesterol metabolism and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in treating diseases related to cholesterol metabolism, such as atherosclerosis and hypercholesterolemia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
ACAT-IN-1 cis isomer exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the formation of cholesterol esters, thereby affecting cholesterol homeostasis. The molecular targets and pathways involved include the ACAT enzyme and related cholesterol metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Eldacimibe: An ACAT2 inhibitor used in the treatment of cardiovascular diseases.
RHC 80267: A selective inhibitor of diacylglycerol lipase.
Lateritin: An ACAT inhibitor and platelet aggregation inhibitor.
K-604 dihydrochloride: A selective ACAT1 inhibitor.
Beauvericin: A mycotoxin that inhibits ACAT in rat liver microsomal enzyme assays.
Uniqueness
ACAT-IN-1 cis isomer is unique due to its high potency and specificity for the ACAT enzyme. Its cis configuration also contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPORBGGQIAIHNC-IXCJQBJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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